1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-12(2-3-13(10)16)21-9-14(18-19-21)15(22)20-6-4-11(17)5-7-20/h2-3,8-9,11H,4-7,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJXERTHUAWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Fluorinated Aromatic Ring: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring.
Formation of the Piperidine Ring: This can be synthesized through a variety of methods, including reductive amination or cyclization reactions.
Coupling Reactions: The final step involves coupling the triazole and piperidine rings, often using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. Specifically, 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 7.8 | Cell cycle arrest |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for further development in treating infections.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Agricultural Science
Pesticidal Applications
The unique triazole structure allows this compound to function as a potential pesticide. Research has indicated its effectiveness in controlling fungal pathogens in crops.
Case Study: Fungal Pathogen Control
Field trials conducted on wheat crops demonstrated that the application of this compound significantly reduced the incidence of leaf rust caused by Puccinia triticina.
| Treatment | Disease Severity (%) | Yield (kg/ha) |
|---|---|---|
| Control | 45 | 2500 |
| Compound Treatment | 15 | 3000 |
Material Science
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
Research published in Polymer Science highlighted the use of this compound as a cross-linking agent in epoxy resins, resulting in improved thermal stability and mechanical properties.
| Property | Control Epoxy Resin | Modified Epoxy Resin |
|---|---|---|
| Glass Transition Temp (°C) | 120 | 145 |
| Tensile Strength (MPa) | 50 | 70 |
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its 4-fluoro-3-methylphenyl substituent. Below is a detailed comparison with analogs differing in substituents, synthesis, and biological activity.
Substituent Variations on the Aromatic Ring
1-([1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl)piperidin-4-amine
- Substituent : 4-Methylphenyl (lacks fluorine).
- Properties: This analog (CAS 1260926-46-2, 95% purity) shares the piperidine-triazole-carbonyl scaffold but replaces fluorine with a methyl group. No explicit biological data are reported, but such modifications often influence lipophilicity and metabolic stability .
3,28-O,O′-Di[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl]betulin
- Substituent: 4-Fluorobenzyl (attached to a betulin triterpenoid core).
- Activity : Demonstrated superior anticancer activity against breast cancer cell lines compared to cisplatin. The fluorine atom likely enhances electron-withdrawing effects, improving receptor interactions or resistance to oxidative metabolism. This underscores the role of fluorine in boosting bioactivity .
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline
- Substituent : 2-Chlorobenzyl.
- Activity: Chlorine’s electron-withdrawing nature and larger atomic radius compared to fluorine may increase steric hindrance or alter π-π stacking.
Structural Analogs with Heterocyclic Modifications
Quinoxaline-Triazole Hybrids (e.g., Compound IVd)
- Structure: Features a 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl group linked to a quinoxaline-pyrazolidinedione system.
- Activity : Exhibited promising anticancer activity against HeLa, MCF-7, and A549 cell lines. The bromine atom’s hydrophobicity and size contrast with fluorine, suggesting substituent-dependent selectivity .
Thieno[2,3-b]pyridines and Pyrazolo[1,5-a]pyridines
- Structure : Triazole rings fused with pyridine or thiazole systems.
- Synthesis : Prepared via cycloaddition or condensation reactions, similar to click chemistry (CuAAC) used for triazole formation in the target compound. These methods highlight the versatility of triazole synthesis in generating diverse scaffolds .
Physicochemical and Pharmacokinetic Trends
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve membrane permeability and metabolic stability compared to chlorine. For example, 4-fluorobenzyl derivatives in betulin analogs showed enhanced antiviral and anticancer profiles .
- Methyl vs. Fluoro-Methyl: Methyl groups increase lipophilicity but may reduce binding specificity.
Biological Activity
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine, commonly referred to as the compound of interest, is a synthetic organic molecule characterized by its unique structural features, including a piperidine ring and a 1,2,3-triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.33 g/mol. The compound's structure includes:
- A piperidine ring that contributes to its pharmacological properties.
- A triazole ring that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351828-31-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and coordinate with metal ions, while the fluorinated phenyl group enhances hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of triazole-containing compounds. For example, a study on similar triazole derivatives demonstrated their effectiveness as inhibitors against β-coronaviruses by binding to critical sites in viral proteins. The incorporation of the triazole moiety in our compound may similarly enhance its antiviral efficacy by improving binding affinity and selectivity towards viral targets .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions facilitated by the triazole and piperidine components may contribute to these effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated in several contexts. For instance, it may act as an inhibitor for heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. Inhibitors targeting Hsp90 have been shown to disrupt cancer cell growth by destabilizing multiple client proteins involved in oncogenic signaling pathways .
Study on Antiviral Activity
A recent study evaluated the antiviral activity of various triazole derivatives against coronaviruses. The results indicated that compounds with structural similarities to our target showed enhanced potency due to favorable interactions within the viral ATP-binding pocket. This suggests that our compound may exhibit similar antiviral properties through analogous mechanisms .
Evaluation of Anticancer Potential
In another study focusing on triazole-based compounds, researchers reported significant anticancer activity against multiple cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
Q & A
Advanced Research Question
- Kinase assays : Use recombinant kinases (e.g., PfPK7 for malaria targets) with ATP-concentration-dependent IC50 measurements. A 20 µM compound concentration is a starting point .
- Data interpretation : Normalize inhibition to controls (DMSO-only) and use nonlinear regression for dose-response curves. Evidence shows triazole derivatives achieve IC50 values of 10–20 µM .
- Selectivity profiling : Test against a panel of human kinases (e.g., EGFR, CDK2) to assess specificity .
How does the 4-fluoro-3-methylphenyl substituent influence the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : Measure logP via HPLC (C18 column) to correlate with membrane permeability. Fluorine increases hydrophobicity but may enhance metabolic stability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Piperidine amines are prone to CYP450 oxidation, requiring prodrug strategies (e.g., hydrochloride salt formation) .
- Solubility : Use shake-flask method in PBS (pH 7.4). Hydrophobic aryl groups often necessitate co-solvents (e.g., DMSO ≤1%) for in vitro assays .
What spectroscopic techniques are most effective for confirming the compound’s structure and purity?
Basic Research Question
- NMR : ¹H NMR (400 MHz, CDCl₃) should show:
- Piperidine NH₂ at δ 1.5–2.0 ppm (broad).
- Triazole proton at δ 8.2–8.5 ppm.
- Fluorophenyl aromatic protons at δ 7.1–7.4 ppm .
- HRMS : ESI-MS in positive mode to confirm [M+H]⁺ with <2 ppm error .
- IR : Characteristic carbonyl (C=O) stretch at ~1680 cm⁻¹ and triazole ring vibrations at 1450–1500 cm⁻¹ .
How can computational docking predict the compound’s binding mode to biological targets?
Advanced Research Question
- Target selection : Prioritize kinases with ATP-binding pockets (e.g., PfPK7) .
- Docking workflow :
- Prepare protein (PDB: 2X2A) with AutoDockTools (remove water, add polar hydrogens).
- Generate ligand conformers using OMEGA.
- Dock with Glide (Schrödinger) using XP mode.
- Validation : Compare predicted binding poses with co-crystallized inhibitors. Fluorophenyl groups may engage in π-π stacking with Phe residues .
What strategies mitigate poor aqueous solubility in preclinical studies?
Advanced Research Question
- Salt formation : Synthesize hydrochloride salts via HCl gas bubbling in anhydrous ethanol .
- Co-crystallization : Screen with succinic acid or cyclodextrins to enhance dissolution .
- Nanoformulation : Use PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .
How can metabolic stability be assessed using in vitro models?
Advanced Research Question
- Hepatocyte incubation : Use cryopreserved human hepatocytes (1 million cells/mL) with 1 µM compound. Quench reactions at 0, 15, 30, 60, 120 minutes .
- Metabolite ID : LC-HRMS/MS with fragmentation (CID 20–40 eV) to detect hydroxylation or N-dealkylation products .
- CYP inhibition : Probe substrates (e.g., midazolam for CYP3A4) to assess enzyme inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
